10-(3-Chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-Chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole typically involves the condensation of o-phenylenediamine with various aldehydes under mild conditions. One-pot synthesis methods using engineered catalysts like MgO supported on dendritic fibrous nano silica (MgO@DFNS) have been reported to produce high yields with excellent selectivity . The reaction parameters such as time, catalyst dosage, and solvent effects are optimized to achieve the desired product efficiently .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high purity and yield. The use of heterogeneous catalysts and green chemistry principles is emphasized to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
10-(3-Chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite in a mixture of solvents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated reagents in the presence of a strong base.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which are of interest for their pharmacological properties .
Scientific Research Applications
10-(3-Chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 10-(3-Chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects . The compound’s ability to interact with biopolymers and its structural similarity to naturally occurring nucleotides contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto benzimidazole derivatives: Known for their anticonvulsant and antidiabetic activities.
Piperazinyl benzimidazoles: Possess antifungal activity comparable to ketoconazole.
Coumarin–benzimidazole hybrids: Show promising broad-spectrum antimicrobial activity.
Uniqueness
10-(3-Chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole stands out due to its unique structural combination of benzimidazole and pyrimidine, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
Properties
Molecular Formula |
C17H16ClN3 |
---|---|
Molecular Weight |
297.8 g/mol |
IUPAC Name |
10-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C17H16ClN3/c18-14-6-3-5-13(11-14)12-21-16-8-2-1-7-15(16)20-10-4-9-19-17(20)21/h1-3,5-8,11H,4,9-10,12H2 |
InChI Key |
TYOXWPZCTSTNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1)C3=CC=CC=C3N2CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.